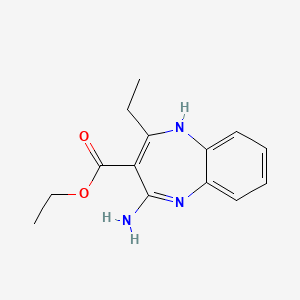

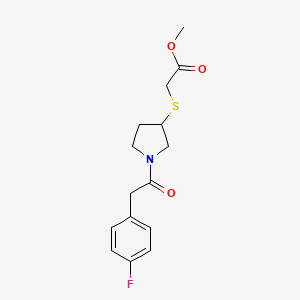

4-氨基-2-乙基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

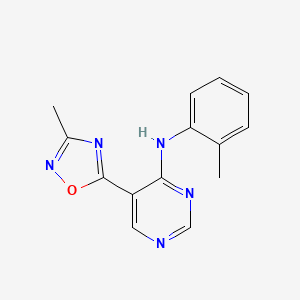

Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate is a derivative of benzodiazepine . Benzodiazepines are widely used as pharmaceuticals with a broad spectrum of biological activity, making them one of the most important and well-studied classes of compounds in the field of medicinal chemistry .

Synthesis Analysis

In an attempt to synthesize new derivatives of imidazo [1,5- a ] [1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products . The structures of the novel oxazole derivatives were confirmed by IR, 1 H, 13 C, and 31 P NMR, and mass spectra, and the reaction course was rationalized using computational molecular modeling techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate involve the activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate .科学研究应用

苯并二氮杂卓衍生物的环变换

由 (Aotsuka 等人,1991 年) 发表的一项研究探讨了 4-氨基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯环化为苯并咪唑衍生物的过程。这一转变对于理解该化合物在制药和有机化学等领域的化学性质和潜在应用至关重要。

1,5-苯并二氮杂卓衍生物

由 (Nawojski 等人,1988 年) 进行的一项研究合成了 4-甲基-1H-四氢-1,5-苯并二氮杂卓-2-羧酸乙酯的衍生物。这些衍生物表现出多种生物活性,表明 4-氨基-2-乙基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯在药物化学中的潜力。

水解和衍生物形成

由 (Okamoto & Ueda,1975 年) 发表的研究讨论了 4-氨基-1H-1,5-苯并二氮杂卓-3-腈的水解,产生了多种苯并二氮杂卓衍生物,包括 4-氨基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯。这项研究提供了对该化合物在合成一系列基于苯并二氮杂卓的化学物质中的化学行为和潜在应用的见解。

杂芳稠合苯并二氮杂卓的合成

在 (Chakrabarti 等人,1978 年) 的一项研究中,噻吩-苯并二氮杂卓酮环系的合成涉及使用 4-氨基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯衍生物。这突出了该化合物在创建复杂的杂芳结构中的作用,而这些结构在药物研究中很重要。

苯并二氮杂卓衍生物的一锅合成

由 (Li & Wang,2014 年) 发表的研究提出了一种使用 4-氨基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯的一锅三组分合成苯并二氮杂卓衍生物的方法。这项研究展示了一种合成这些化合物的有效且环保的方法。

钙通道阻滞剂的合成和生物活性

由 (Atwal 等人,1987 年) 发表的工作涉及使用苯并二氮杂卓衍生物(包括 4-氨基-1H-1,5-苯并二氮杂卓-3-羧酸乙酯)合成钙通道阻滞剂。这项研究对于开发针对钙通道的新型治疗剂至关重要。

作用机制

Target of Action

Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate is a derivative of the benzodiazepine class of compounds . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a principal role in reducing neuronal excitability .

Mode of Action

Benzodiazepines, including ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate, enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . They do this by binding to a specific site on the GABA_A receptor, increasing the frequency of chloride channel opening within the receptor complex, leading to an increased influx of chloride ions into the neuron .

Biochemical Pathways

The action of benzodiazepines on GABA_A receptors influences several major biochemical pathways. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability . This has downstream effects on various neural circuits within the brain, affecting processes such as sleep regulation, anxiety response, muscle coordination, and seizure activity .

Pharmacokinetics

Benzodiazepines generally have good oral bioavailability and are metabolized in the liver via the cytochrome p450 system . They are typically distributed widely throughout the body and cross the blood-brain barrier effectively due to their lipophilic nature .

Result of Action

The primary result of the action of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate, like other benzodiazepines, is a reduction in neuronal excitability. This can lead to effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant activity . The specific effects depend on the dose and the individual’s physiological response .

Action Environment

The action of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate can be influenced by various environmental factors. For example, the presence of other drugs that also act on GABA_A receptors can potentiate its effects . Additionally, genetic factors can influence an individual’s response to benzodiazepines, including variations in GABA_A receptor subunits and differences in drug-metabolizing enzymes .

属性

IUPAC Name |

ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-9-12(14(18)19-4-2)13(15)17-11-8-6-5-7-10(11)16-9/h5-8,16H,3-4H2,1-2H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGNTUAPLIKPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=CC=CC=C2N1)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331515 |

Source

|

| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

726153-48-6 |

Source

|

| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

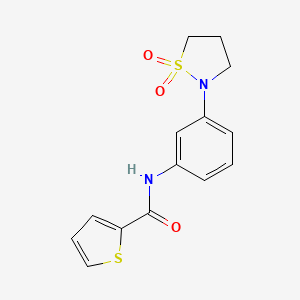

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)

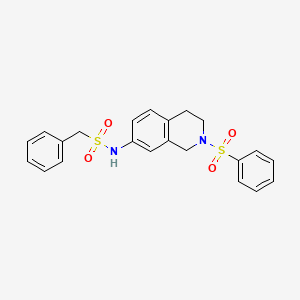

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2389642.png)

![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)

![3-[4-(dimethylamino)phenyl]-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2389650.png)

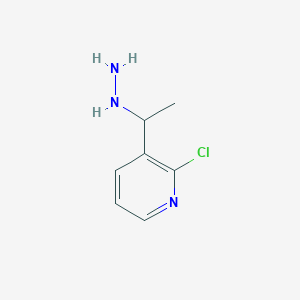

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)